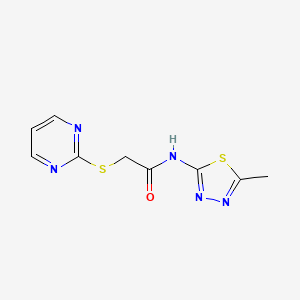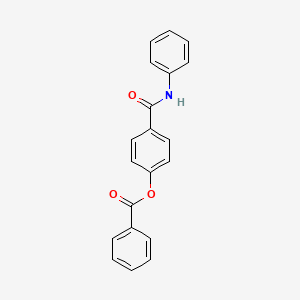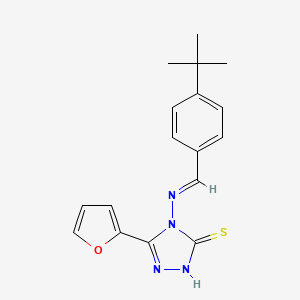![molecular formula C16H16FNO3 B5576273 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5576273.png)
3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C16H16FNO3 and its molecular weight is 289.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.11142153 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Synthesis of Oxime Esters and Antimicrobial Activity : Oxime esters synthesized from esterification of benzaldehyde oximes, including 3-ethoxy-4-benzaldehyde oxime, demonstrated antifungal and antibacterial activities. The length of alkyl chains and the presence of electron-donating groups were factors influencing activity (Ahluwalia et al., 2017).
Fluorinated Compounds in Medicinal Chemistry : The introduction of fluorine atoms into organic molecules, including benzaldehydes, has been explored for enhancing their biological activity, stability, and membrane permeability. Fluorinated analogs of known bioactive compounds, such as combretastatin A-4, show significant anticancer properties, highlighting the potential of fluorinated benzaldehyde derivatives in drug development (Lawrence et al., 2003).
Photocatalytic Oxidation and Environmental Applications : The photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under visible light irradiation has been investigated, showing high conversion and selectivity to corresponding aldehydes. This process, applicable to 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime derivatives, could be significant in environmental remediation and organic synthesis (Higashimoto et al., 2009).
Enzymatic Catalysis and Bioconversion : Aryl-alcohol oxidase, an enzyme involved in lignin degradation, oxidizes benzylic and π system-containing alcohols to aldehydes. Understanding the enzyme's interaction with substrates like benzaldehyde oximes can inform biotechnological applications for biomass conversion and green chemistry (Ferreira et al., 2015).
Materials Science and Polymer Chemistry
- Conductive Polymers : Bis-aldehyde monomers derived from benzaldehyde oximes, including those with ethoxy groups, have been used to synthesize conductive polyazomethines. These materials, with electrically conductive properties, find applications in electronic devices, demonstrating the role of benzaldehyde oxime derivatives in advanced materials science (Hafeez et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-2-20-16-9-12(10-18-19)7-8-15(16)21-11-13-5-3-4-6-14(13)17/h3-10,19H,2,11H2,1H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHGKLHUCUXNGO-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[4-(dimethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576202.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576207.png)
![2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide](/img/structure/B5576214.png)

![3,5-DIMETHYL 4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B5576224.png)
![1-butyl-5-(4-methyl-1,3-oxazol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5576238.png)
![4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5576245.png)
![N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5576259.png)
![ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5576260.png)
![Morpholin-4-yl(thieno[3,2-b][1]benzothiophen-2-yl)methanone](/img/structure/B5576263.png)

![N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5576294.png)

![4-[(5-chloro-2-thienyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5576305.png)
